4-Cyclopentylpentanoic acid

Description

Contextualization within Alicyclic Carboxylic Acid Chemistry

4-Cyclopentylpentanoic acid belongs to the class of alicyclic carboxylic acids. These organic compounds are characterized by the presence of a carboxyl group (-COOH) attached to a non-aromatic, cyclic hydrocarbon ring system. lookchem.comlongdom.org Alicyclic carboxylic acids are significant in various fields of chemistry due to the unique properties imparted by the combination of the polar, acidic carboxyl group and the nonpolar, sterically defined alicyclic moiety. longdom.orgodu.edu

Structural Significance and Research Justification for the Cyclopentylpentanoic Acid Motif

The this compound motif, which features a cyclopentyl ring attached to a pentanoic acid chain at the fourth carbon, presents a unique structural arrangement that has garnered research interest. The cyclopentyl group provides a distinct three-dimensional structure that can influence how the molecule interacts with biological targets or organizes in supramolecular assemblies. google.com The pentanoic acid chain offers flexibility and a reactive handle for further chemical modifications. ontosight.ai

Research into this specific motif is justified by its potential to serve as a building block in the synthesis of more complex molecules. biorxiv.org For instance, derivatives of pentanoic acid are explored for their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The cyclopentyl moiety can enhance metabolic stability or modulate the hydrophobicity of a molecule, which are critical parameters in drug design. Furthermore, understanding the synthesis and reactivity of this compound contributes to the broader knowledge of how alicyclic groups influence the properties of carboxylic acids. acs.org

Overview of Current Research Landscape and Academic Gaps

The current research landscape for this compound and its derivatives is primarily focused on its synthesis and its application as an intermediate in the creation of other organic molecules, particularly in the fragrance and medicinal chemistry sectors. epo.orguzh.ch Studies have detailed methods for its preparation, often starting from precursors like 4-cyclopenta-2,4-dienylidenepentanoic acid followed by hydrogenation. epo.orggoogle.comgoogle.com The subsequent chemical transformations of this compound, such as reduction to the corresponding alcohol or conversion to amides, have also been documented. biorxiv.orgepo.org

Despite these synthetic explorations, there appear to be academic gaps in the comprehensive characterization and application of this compound itself. While some physicochemical properties are available, a thorough investigation into its thermodynamic properties and a detailed analysis of its solid-state structure are not extensively reported. Furthermore, while its derivatives are being investigated, dedicated studies on the specific biological activities or material properties of the parent acid are limited. Future research could focus on filling these gaps by conducting in-depth spectroscopic and crystallographic analyses, exploring its potential as a lead compound in drug discovery, and investigating its use in the development of new materials.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H18O2 | aablocks.com |

| Molecular Weight | 170.25 g/mol | nih.gov |

| XLogP3-AA | 3.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Exact Mass | 170.130679813 Da | nih.gov |

| Monoisotopic Mass | 170.130679813 Da | nih.gov |

| Topological Polar Surface Area | 37.3 Ų | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

| Complexity | 137 | nih.gov |

Spectroscopic Data of this compound Derivatives

Spectroscopic data for derivatives of this compound are available, providing insight into their molecular structure. For example, the nitrile derivative, 4-cyclopentylpentanenitrile, exhibits characteristic infrared (IR) and nuclear magnetic resonance (NMR) spectra. epo.org

| Derivative | Spectroscopic Data | Reference |

| 4-Cyclopentylpentanenitrile | IR (cm⁻¹): 2953, 2869, 2246, 1450, 1428, 1381¹H-NMR (CDCl₃, δ): 0.91 (d, J=6.1, 3H), 1.04-1.26 (m, 2H), 1.36-1.93 (m, 10H), 2.21-2.49 (m, 2H)MS (m/z): 151 (M+), 150, 136, 123, 110, 109, 97, 83, 69, 68, 67, 55, 41 | epo.org |

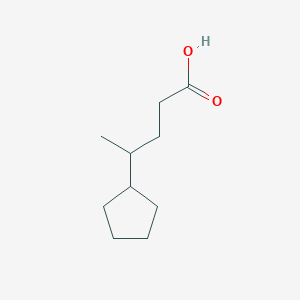

Structure

2D Structure

3D Structure

Properties

CAS No. |

5445-47-6 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4-cyclopentylpentanoic acid |

InChI |

InChI=1S/C10H18O2/c1-8(6-7-10(11)12)9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,11,12) |

InChI Key |

ZJCKWOJXOPMEIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)C1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Cyclopentylpentanoic Acid

Established Synthetic Approaches

Traditional methods for synthesizing aliphatic and cycloaliphatic carboxylic acids form the foundation for producing 4-Cyclopentylpentanoic acid. These routes often involve multi-step sequences utilizing well-understood reaction mechanisms.

Alkylation of Pentanoic Acid Derivatives with Cyclopentyl Halides

One of the fundamental strategies for forming the carbon skeleton of this compound involves the alkylation of a pentanoic acid synthon with a cyclopentyl halide. A common approach is the malonic ester synthesis, which allows for the controlled formation of a new carbon-carbon bond.

In this method, a diester of malonic acid, such as diethyl malonate, is deprotonated with a suitable base to form a stable enolate. This nucleophilic enolate is then reacted with a cyclopentyl halide (e.g., cyclopentyl bromide). The resulting cyclopentyl-substituted malonic ester undergoes saponification (hydrolysis of the esters) followed by decarboxylation upon heating to yield the desired carboxylic acid. A similar synthesis was reported for 4-cyclopentylvaleric acid, another name for this compound. acs.org

Reaction Scheme: Malonic Ester Synthesis

Enolate Formation: Diethyl malonate + Base (e.g., Sodium Ethoxide) → Diethyl malonate enolate

Alkylation: Diethyl malonate enolate + Cyclopentyl bromide → Diethyl cyclopentylmalonate

Hydrolysis & Decarboxylation: Diethyl cyclopentylmalonate + Acid/Heat → this compound + CO₂ + Ethanol

Carboxylation Reactions Involving Cyclopentene (B43876) Derivatives

Carboxylation introduces a carboxylic acid group onto a molecule, typically by reacting an organometallic intermediate with carbon dioxide (CO₂). To synthesize this compound, a suitable organometallic reagent containing the 4-cyclopentylpentyl framework can be carboxylated.

Alternatively, a cyclopentene derivative can serve as the starting point. For instance, a cyclopentene could undergo hydroboration-oxidation to introduce a hydroxyl group, which is then converted to a halide. This halide can be used to form a Grignard or organolithium reagent, followed by reaction with CO₂. More advanced methods involve the direct catalytic carboxylation of unsaturated systems or alkyl halides. For example, nickel-catalyzed reductive carboxylation of unactivated alkyl halides with CO₂ provides a pathway to various carboxylic acids under mild conditions. organic-chemistry.org While not specific to cyclopentene leading directly to the final product, the principle of functionalizing a cyclopentene ring and subsequently adding the carboxylic acid functionality is a viable strategy. acs.orgorganic-chemistry.org

Reduction of Cyclopentyl-Containing Ketones

The reduction of a carbonyl group is a key transformation in organic synthesis. A synthetic route to this compound can be designed around the reduction of a ketone precursor, such as 5-cyclopentyl-5-oxopentanoic acid. Ketones are generally resistant to oxidation but can be reduced to alcohols or, through more rigorous methods, to alkanes. libretexts.org

The Wolff-Kishner or Clemmensen reduction can be employed to reduce the keto group directly to a methylene (B1212753) (-CH₂-) group. The Wolff-Kishner reduction involves heating the ketone with hydrazine (B178648) and a strong base, while the Clemmensen reduction uses a zinc-mercury amalgam in concentrated hydrochloric acid. Another approach involves first reducing the ketone to a secondary alcohol using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by dehydration to an alkene and subsequent hydrogenation. pages.devwikipedia.orgyoutube.com

A relevant synthesis starting from cyclopentanone (B42830) has been reported to produce 5-(Cyclopentyl)pentanoic acid. google.com This involves a self-condensation of cyclopentanone, followed by transesterification and catalytic hydrogenation to reduce the double bond, ultimately yielding the saturated acid after hydrolysis. google.com

Table 1: Comparison of Common Reducing Agents for Carbonyl Groups

| Reducing Agent | Formula | Substrates Reduced | Typical Conditions | Notes |

|---|---|---|---|---|

| Lithium Aluminium Hydride | LiAlH₄ | Carboxylic acids, esters, aldehydes, ketones | Anhydrous ether, followed by aqueous acid workup | Very powerful and reactive; reacts violently with water. pages.devsavemyexams.com |

| Sodium Borohydride | NaBH₄ | Aldehydes, ketones | Aqueous or alcoholic solutions | Milder and safer than LiAlH₄; does not reduce carboxylic acids or esters. pages.devsavemyexams.com |

| Hydrazine/KOH (Wolff-Kishner) | N₂H₄/KOH | Ketones, aldehydes | High temperature (e.g., in diethylene glycol) | Reduces carbonyls to alkanes; performed under basic conditions. |

| Zinc-Mercury Amalgam (Clemmensen) | Zn(Hg) | Ketones, aldehydes | Concentrated HCl, reflux | Reduces carbonyls to alkanes; performed under acidic conditions. |

Hydrogenation of Unsaturated Cyclopentylpentanoic Acid Precursors

Catalytic hydrogenation is an efficient method for saturating carbon-carbon double or triple bonds. A documented pathway to this compound involves the hydrogenation of an unsaturated precursor, specifically 4-cyclopenta-2,4-dienylidenepentanoic acid. google.com

In this process, the unsaturated acid is dissolved in a suitable solvent, such as ethyl acetate (B1210297), and subjected to hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction saturates both the double bonds within the cyclopentadienylidene ring and the exocyclic double bond, converting the entire unsaturated system into the stable cyclopentylpentanoic acid structure. This method is attractive due to its high efficiency and the formation of a clean product. google.com The full conversion of unsaturated fatty acids to their saturated counterparts is a well-established industrial process. researchgate.net

Research Finding: A patent describes the synthesis of this compound where 25 g of 4-cyclopenta-2,4-dienylidenepentanoic acid in 270 ml of ethyl acetate was hydrogenated to yield 23.6 g (92% yield) of the final product. google.com

Emerging and Sustainable Synthetic Strategies

Modern synthetic chemistry is increasingly focused on developing environmentally friendly and highly selective reactions. Biocatalysis represents a key area of this development, offering pathways to chiral molecules under mild conditions.

Biocatalytic Transformations for Chiral or Regioselective Synthesis

Biocatalysis utilizes enzymes to perform specific chemical transformations. For the synthesis of carboxylic acids, this approach can offer high enantioselectivity, which is crucial for pharmaceutical applications. While this compound itself is achiral, derivatives with substitutions on the pentanoic chain or the cyclopentyl ring could be chiral.

An emerging biocatalytic strategy is the "hydrogen-borrowing" cascade. rsc.orgresearchgate.net This one-pot reaction can convert α,β-unsaturated aldehydes into chiral α-substituted carboxylic acids. rsc.org The process uses a combination of two enzymes: an ene-reductase (ER) to asymmetrically reduce the carbon-carbon double bond and an aldehyde dehydrogenase (Ald-DH) to oxidize the resulting aldehyde to a carboxylic acid. rsc.orgresearchgate.net This method is highly atom-efficient and avoids the need for an external hydride source. rsc.orgresearchgate.net Such a system could be adapted to produce chiral derivatives of this compound from appropriately designed unsaturated aldehyde precursors.

Other biocatalytic methods include the use of cyclases for forming ring structures and lipases for resolving racemic mixtures of esters, providing access to enantiomerically pure acids. acs.orgresearcher.life The integration of enzymes into multi-step cascades is a powerful tool for creating complex molecules with high precision. acs.orgmpg.de

Table 2: Examples of Enzyme Classes in Sustainable Synthesis

| Enzyme Class | Abbreviation | Typical Reaction Catalyzed | Application in Carboxylic Acid Synthesis |

|---|---|---|---|

| Ene-Reductase | ER | Asymmetric reduction of activated C=C bonds | Creates chiral centers by reducing α,β-unsaturated precursors. rsc.orgresearchgate.net |

| Aldehyde Dehydrogenase | Ald-DH | Oxidation of aldehydes to carboxylic acids | Converts aldehyde intermediates to the final carboxylic acid product. rsc.orgresearchgate.net |

| Lipase | - | Hydrolysis of esters (often stereoselective) | Kinetic resolution of racemic esters to isolate a chiral acid or alcohol. researcher.life |

| Cyclase | CYC | Intramolecular cyclization reactions | Formation of cyclic structures, such as tetrahydrofurans, from acyclic precursors. acs.org |

Flow Chemistry Applications in the Synthesis of Alicyclic Acids

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety profiles for hazardous reactions, and improved reproducibility and scalability. rsc.orghybrid-chem.com Consequently, flow chemistry is increasingly applied to the synthesis of complex molecules, including the class of alicyclic acids.

The synthesis of alicyclic rings in flow systems allows for precise control over reaction conditions, such as temperature, pressure, and residence time, which is often difficult to achieve in batch reactors. rsc.org This level of control can lead to higher yields, fewer byproducts, and streamlined processes. For example, in the synthesis of 1,2,3-triazole-substituted alicyclic β-amino acid derivatives, a continuous-flow (CF) reactor was employed to achieve efficient cycloaddition. beilstein-journals.org The use of a CF system with a packed catalyst bed enabled a very short residence time of just 1.5 minutes, demonstrating the potential for high throughput. beilstein-journals.org

While a dedicated flow synthesis for this compound is not prominently documented, the principles are directly transferable. A potential flow process could involve the hydrogenation of a suitable precursor in a packed-bed reactor containing a palladium catalyst. Such a setup would benefit from the enhanced safety of handling hydrogen gas in a closed-loop system and the efficient catalyst-substrate interaction, potentially leading to higher throughput and yield compared to batch hydrogenation.

Table 1: Example of Flow Chemistry Conditions for Alicyclic Compound Synthesis

The following table details the optimized conditions for the continuous-flow synthesis of 1,2,3-triazole-substituted alicyclic β-amino acid derivatives, illustrating typical parameters in flow chemistry applications. beilstein-journals.org

| Parameter | Condition | Rationale/Benefit |

|---|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) | Selected to avoid precipitation of the product within the reactor, which could cause blockages. beilstein-journals.org |

| Pressure | 100 bar | High pressure can increase reaction rates and prevent solvent boiling at elevated temperatures. |

| Temperature | Room Temperature to 100 °C | Temperature was optimized for specific substrates to maximize conversion and yield. beilstein-journals.org |

| Flow Rate | 0.5 mL min⁻¹ | This flow rate resulted in a short residence time of 1.5 minutes, enabling rapid processing. beilstein-journals.org |

| Reactant Concentration | 0.085 M | Higher concentrations led to product precipitation and reactor blockage. beilstein-journals.org |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. A highly efficient and documented synthetic route involves the hydrogenation of 4-Cyclopenta-2,4-dienylidenepentanoic acid. google.comgoogle.com

In a specific example of this synthesis, 25 grams of 4-Cyclopenta-2,4-dienylidenepentanoic acid dissolved in 270 ml of ethyl acetate was hydrogenated to produce this compound. google.com This process resulted in a high yield of 23.6 grams, which corresponds to a 92% yield, indicating a well-optimized reaction. google.com The choice of ethyl acetate as the solvent and the use of a suitable catalyst (such as Palladium on Carbon, which is standard for such hydrogenations) are key to this success.

General optimization strategies for syntheses of this type include:

Catalyst Selection and Loading: The type and amount of catalyst (e.g., 10% Pd-C) can significantly impact reaction time and completeness.

Hydrogen Pressure: In hydrogenation reactions, the pressure of hydrogen gas is a critical parameter that can be adjusted to optimize the reaction rate.

Solvent Choice: The solvent must fully dissolve the starting material and be inert under the reaction conditions. Its choice can also influence reaction rate and ease of product isolation.

Temperature Control: While many hydrogenations proceed efficiently at ambient temperature, some may require heating or cooling to control the reaction rate and minimize side reactions. google.com

Table 2: Optimized Batch Synthesis of this compound

The following table outlines the reported high-yield synthesis of this compound via hydrogenation. google.com

| Starting Material | Reagent/Catalyst | Solvent | Reported Yield |

|---|---|---|---|

| 4-Cyclopenta-2,4-dienylidenepentanoic acid | H₂ / Palladium on Carbon (inferred) | Ethyl Acetate | 92% |

Scale-Up Considerations and Process Chemistry

Transitioning a synthetic route from a laboratory scale to pilot or industrial production introduces a new set of challenges that fall under the domain of process chemistry. For this compound, scaling up the successful hydrogenation route requires careful consideration of several factors.

Heat Transfer: Hydrogenation is an exothermic process. On a large scale, the heat generated can be significant, posing safety risks and potentially leading to side reactions if not managed effectively. While a batch reactor requires a robust cooling system, a continuous flow reactor offers a superior surface-area-to-volume ratio, allowing for much more efficient heat dissipation and better temperature control. rsc.org

Mass Transfer and Catalyst Handling: The hydrogenation described is a three-phase reaction (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). Ensuring efficient mixing and contact between all three phases is crucial for reaction efficiency. In a large batch reactor, this requires powerful agitation. In a flow system, a packed-bed reactor (PFR) where the solid catalyst is immobilized can be used. This simplifies catalyst separation post-reaction and prevents issues with handling slurries, which can be prone to clogging in tubing. hybrid-chem.com

Solvent and Concentration: The choice of solvent becomes more critical at scale, with factors like cost, environmental impact, and ease of recovery playing a major role. While ethyl acetate is effective, its flammability and recovery are key considerations. google.com Furthermore, running reactions at higher concentrations is economically desirable as it increases reactor throughput. However, as seen in flow chemistry examples, this can lead to solubility issues and blockages, requiring careful optimization of the solvent system. hybrid-chem.combeilstein-journals.org

Downstream Processing: Purification by column chromatography, common in lab-scale synthesis, is often impractical and expensive for large-scale production. google.com Therefore, developing a scalable purification method is essential. For this compound, which is a solid at room temperature, purification by crystallization would be a primary target for process development. This would involve finding a suitable solvent system from which the product crystallizes with high purity, leaving impurities behind in the mother liquor.

Compound Reference Table

Advanced Spectroscopic and Chromatographic Characterization of 4 Cyclopentylpentanoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, including 4-Cyclopentylpentanoic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental blueprint of the molecule's carbon-hydrogen framework. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while the splitting patterns (multiplicity) in ¹H NMR reveal the number of neighboring protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopentyl ring and the pentanoic acid chain. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift. The protons on the carbon adjacent to the carbonyl group (α-protons) would also be shifted downfield due to the electron-withdrawing effect of the carbonyl.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield position (~180 ppm). The carbons of the cyclopentyl ring and the aliphatic chain would appear in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet | 1H |

| H-2 | 2.35 | triplet | 2H |

| H-3 | 1.65 | quintet | 2H |

| H-4 | 1.30 | multiplet | 1H |

| H-5 | 1.25 | multiplet | 2H |

| H-1' | 1.75 | multiplet | 1H |

| H-2'/H-5' (axial) | 1.10 | multiplet | 2H |

| H-2'/H-5' (equatorial) | 1.60 | multiplet | 2H |

| H-3'/H-4' (axial) | 1.50 | multiplet | 2H |

Predicted ¹³C NMR Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-COOH) | 179.5 |

| C-2 | 34.0 |

| C-3 | 25.0 |

| C-4 | 36.5 |

| C-5 | 32.5 |

| C-1' | 45.0 |

| C-2'/C-5' | 32.0 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity along the pentanoic acid chain (e.g., H-2 coupling to H-3, H-3 to H-4, etc.) and within the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of each carbon signal based on the assignment of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly powerful for connecting different fragments of a molecule. For instance, an HMBC correlation between the protons at C-5 and the carbon at C-1' would definitively link the pentanoic acid chain to the cyclopentyl ring. Correlations to the carbonyl carbon (C-1) from protons at C-2 and C-3 would confirm the position of the carboxylic acid.

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Provided |

|---|---|---|

| COSY | H-2 ↔ H-3 | Confirms adjacency in the pentanoic chain |

| H-4 ↔ H-5 | Confirms adjacency in the pentanoic chain | |

| H-1' ↔ H-2'/H-5' | Confirms connectivity within the cyclopentyl ring | |

| HSQC | H-2 ↔ C-2 | Assigns the ¹³C signal for the α-carbon |

| H-1' ↔ C-1' | Assigns the ¹³C signal for the methine carbon of the ring | |

| HMBC | H-5 ↔ C-1' | Confirms the link between the chain and the ring |

| H-2 ↔ C-1 | Confirms proximity to the carbonyl carbon |

Conformational Analysis using NMR Data

While 2D NMR establishes the constitution of this compound, NMR data can also shed light on its preferred three-dimensional structure or conformation in solution. nih.govauremn.org.br The molecule is flexible, with rotational freedom around the C-C single bonds of the pentanoic chain and the bond connecting the chain to the ring. The cyclopentyl ring itself is not planar and exists in dynamic equilibrium between different puckered conformations, such as the "envelope" and "twist" forms. docbrown.info

The magnitude of three-bond proton-proton coupling constants (³JHH) can be used to estimate dihedral angles via the Karplus equation. By analyzing these coupling constants, particularly within the flexible alkyl chain, it is possible to infer preferences for certain staggered conformations (gauche vs. anti). Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space proximities between protons, providing further evidence for the dominant conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the precise molecular weight of a compound, from which its elemental formula can be deduced. Tandem mass spectrometry (MS/MS) further fragments the molecule to provide structural information.

Elucidation of Fragmentation Pathways via Tandem Mass Spectrometry (MS/MS)

In tandem mass spectrometry, the molecular ion of this compound is isolated and then fragmented through collision-induced dissociation. The resulting fragment ions provide a roadmap of the molecule's structure. For carboxylic acids, fragmentation is often predictable. libretexts.org

Key fragmentation pathways for this compound would likely include:

α-Cleavage: Cleavage of the bond between C-2 and C-3.

McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl group, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the bond between the alpha and beta carbons.

Loss of Small Neutrals: The initial molecular ion can lose small, stable molecules like water (H₂O) or the carboxyl group as COOH or CO₂.

Ring Fragmentation: The cyclopentyl ring can undergo cleavage, leading to a series of characteristic fragment ions corresponding to the loss of C₂H₄ (ethylene) or other small alkyl fragments.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 170 | [M]+• | Molecular Ion |

| 152 | [M - H₂O]+• | Loss of water from the molecular ion |

| 125 | [M - COOH]+ | Loss of the carboxyl group |

| 114 | [C₆H₁₀O₂]+• | McLafferty Rearrangement product |

| 85 | [C₅H₉O]+ | α-cleavage product |

Accurate Mass Measurement for Elemental Composition

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the unambiguous determination of a molecule's elemental composition. nih.govauremn.org.br

The molecular formula for this compound is C₁₀H₁₈O₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with high precision.

Molecular Formula: C₁₀H₁₈O₂

Calculated Exact Mass: 170.13068 Da

An experimental HRMS measurement yielding a mass very close to this calculated value (typically within 5 ppm error) would confirm the elemental formula C₁₀H₁₈O₂, providing strong evidence for the identity of the compound. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Ethylene |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectrum of absorption bands.

For this compound, the IR spectrum is dominated by the features of the carboxylic acid group and the saturated hydrocarbon portions (the cyclopentyl ring and the pentanoic acid chain). The most distinguishable feature of a carboxylic acid is the extremely broad absorption band resulting from the O-H stretching vibration of the carboxyl group, which is typically observed between 2500 and 3300 cm⁻¹. libretexts.orgchemguide.co.uk This broadness is a consequence of extensive hydrogen bonding between molecules in the condensed phase.

Another key absorption is the sharp, strong band corresponding to the carbonyl (C=O) stretch, which for a saturated aliphatic carboxylic acid, typically appears in the range of 1710-1760 cm⁻¹. libretexts.org The presence of the cyclopentyl and alkyl moieties gives rise to C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending vibrations around 1460 cm⁻¹. docbrown.info The absence of absorption bands characteristic of other functional groups can confirm the structural purity of the compound. docbrown.info

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 2500 - 3300 | O-H stretch | Carboxylic Acid | Strong, Very Broad |

| 2850 - 2965 | C-H stretch | Cyclopentyl & Alkyl | Strong |

| 1710 - 1760 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| ~1460 | C-H bend | Cyclopentyl & Alkyl | Variable |

| ~1210 - 1320 | C-O stretch | Carboxylic Acid | Medium |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, gas and liquid chromatography are indispensable tools for determining purity and separating stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. It is highly effective for the analysis of volatile and thermally stable compounds.

Direct analysis of carboxylic acids like this compound by GC-MS can be challenging due to their low volatility and propensity for thermal degradation in the hot GC injector. nih.gov To overcome this, a chemical derivatization step is typically employed to convert the carboxylic acid into a more volatile and stable ester. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. nih.govnist.gov

Once derivatized, the sample is injected into the GC, where it is separated from impurities on a capillary column (e.g., a non-polar DB-5 or a medium-polarity DB-WAX). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a molecular fingerprint, often allowing for unambiguous identification. The fragmentation pattern for the TMS derivative of this compound would be expected to show characteristic ions corresponding to the loss of the cyclopentyl group, alpha-cleavage adjacent to the carbonyl group, and other specific fragmentations.

Table 2: Predicted Key Mass Fragments in GC-MS of Derivatized this compound (as TMS Ester)

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Significance |

|---|---|---|

| [M]+ | Molecular Ion | Indicates the molecular weight of the derivatized compound. |

| [M-15]+ | Loss of a methyl group (-CH₃) | Characteristic of TMS derivatives. |

| [M-69]+ | Loss of the cyclopentyl group (-C₅H₉) | Confirms the presence of the cyclopentyl substituent. |

| 73 | [Si(CH₃)₃]+ | Base peak for many TMS derivatives. |

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and separation of non-volatile or thermally sensitive compounds. basicmedicalkey.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common method for purity determination.

In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase, such as a C18 (octadecylsilyl) column, using a polar mobile phase. oup.com The mobile phase usually consists of a mixture of water with an acid (like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. lcms.czsielc.com Detection can be achieved using an ultraviolet (UV) detector, as the carboxyl group exhibits weak absorbance at low wavelengths (~210 nm), or a more universal detector like a refractive index (RI) detector. oup.com

A critical aspect of characterizing this compound is the separation of its stereoisomers. The carbon atom at position 4 is a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-4-Cyclopentylpentanoic acid and (S)-4-Cyclopentylpentanoic acid. These isomers have identical physical properties except for their interaction with polarized light and other chiral molecules. To separate them, a specialized technique called chiral HPLC is required. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.

Table 3: Exemplar HPLC Method Parameters for this compound Analysis

| Parameter | Purity Assessment (RP-HPLC) | Isomer Separation (Chiral HPLC) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) | Heptane/Isopropanol with a small amount of acid (e.g., TFA) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detector | UV at 210 nm or Refractive Index (RI) | UV at 210 nm or Polarimeter |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ambient or controlled |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. researchgate.net The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. By analyzing the diffraction pattern, it is possible to calculate the precise positions of atoms, as well as bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, a successful X-ray crystallographic analysis would provide an unambiguous confirmation of its covalent structure and reveal its preferred conformation in the crystal lattice. Furthermore, it would detail the intermolecular interactions, such as the hydrogen bonding patterns between the carboxylic acid groups, which dictate how the molecules pack together.

The primary and most significant challenge for this technique is the necessity of growing a single, high-quality crystal of the compound that is suitable for diffraction. This is often a trial-and-error process and is not always achievable. If suitable crystals of one of the pure enantiomers are obtained and analyzed, the technique can also determine the absolute configuration (R or S) of the molecule without ambiguity. As of now, the crystal structure of this compound does not appear to be publicly available, making this a potential area for future research.

Reactivity Profiles and Mechanistic Investigations of 4 Cyclopentylpentanoic Acid Transformations

Derivatization Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of reactivity in 4-Cyclopentylpentanoic acid, allowing for a variety of transformations into other functional groups such as esters, amides, alcohols, and aldehydes.

Esterification: The conversion of this compound to its corresponding esters is commonly achieved through Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester product, the alcohol is often used in large excess as the solvent, or water is removed as it is formed. organic-chemistry.orgchemistrysteps.com

The mechanism of Fischer esterification proceeds through several reversible steps: masterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated by a base (such as water or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as a direct reaction with an amine is unfavorable due to a competing acid-base reaction. fishersci.co.uk Common methods involve converting the carboxylic acid into a more reactive intermediate.

One prevalent strategy is the use of coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uklibretexts.org The mechanism involves:

The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. fishersci.co.uk

The amine then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate.

This results in the formation of the amide and a urea (B33335) byproduct (e.g., dicyclohexylurea). fishersci.co.uk

Alternatively, the carboxylic acid can be converted to a more electrophilic acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk The resulting 4-cyclopentylpentanoyl chloride reacts rapidly with a primary or secondary amine in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to furnish the corresponding amide. fishersci.co.uk

| Transformation | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| Esterification | Acid Catalyst | H₂SO₄, TsOH, HCl | Excess alcohol, reflux |

| Amidation | Coupling Agents | DCC, EDC, HATU, PyBOP | Aprotic solvent (e.g., DMF, DCM), room temperature |

| Activating Agents | SOCl₂, (COCl)₂ | Conversion to acyl chloride, then addition of amine and base |

The carboxylic acid moiety of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because most reagents capable of reducing the acid will also reduce the intermediate aldehyde even more rapidly. savemyexams.com Therefore, a multi-step, indirect approach is often necessary. One common strategy involves first converting this compound to a derivative that is more easily controlled during reduction.

For example:

The carboxylic acid is converted to an acid chloride (4-cyclopentylpentanoyl chloride).

The acid chloride is then reduced using a milder, sterically hindered reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This reagent is less reactive than LiAlH₄, which allows the reaction to be stopped at the aldehyde stage before further reduction to the alcohol occurs. libretexts.org

Some modern methods allow for a one-pot conversion, for instance, by using diisobutylaluminum hydride (DIBAL-H) in the presence of trimethylsilyl (B98337) chloride (TMSCl), which proceeds through an in-situ formed silyl (B83357) ester intermediate. chemistrysteps.com

| Desired Product | Reagent(s) | Key Considerations |

|---|---|---|

| 4-Cyclopentylpentan-1-ol (Primary Alcohol) | 1. LiAlH₄ in dry ether 2. H₃O⁺ workup | Strong reducing agent; NaBH₄ is ineffective. savemyexams.com |

| 4-Cyclopentylpentanal (Aldehyde) | 1. Convert to acid chloride (e.g., with SOCl₂) 2. Reduce with LiAlH(Ot-Bu)₃ | Indirect method required to prevent over-reduction. libretexts.org |

Cyclopentane (B165970) Ring Functionalization Reactions

Beyond the carboxylic acid group, the saturated cyclopentane ring presents a more challenging target for functionalization due to the presence of strong, non-activated carbon-hydrogen (C-H) bonds.

Achieving stereoselective functionalization on the cyclopentane ring of this compound involves reactions that can control the three-dimensional arrangement of newly introduced atoms. This is often accomplished through substrate-directed reactions or by using chiral catalysts. While specific studies on this compound are not prevalent, general methods for functionalizing cyclopentane rings can be applied. For instance, ring-closing metathesis followed by diastereoselective reduction or epoxidation of a related unsaturated precursor could establish specific stereocenters. oregonstate.edu More advanced methods, such as the C-H activation strategies discussed below, often employ directing groups and ligands that can impart a high degree of stereocontrol over the reaction. nih.gov

Modern synthetic chemistry offers powerful tools for the direct functionalization of otherwise inert C-H bonds. researchgate.nettamu.edu For cycloalkane carboxylic acids like this compound, the carboxylic acid group itself can act as a native directing group to guide a transition metal catalyst to a specific C-H bond on the ring. nih.gov

Recent research has demonstrated the palladium-catalyzed transannular γ-C–H arylation of various cycloalkane carboxylic acids, including cyclopentane systems. nih.govresearchgate.net This strategy allows for the formation of a new carbon-carbon bond at the γ-position (C3) of the cyclopentane ring relative to the point of attachment of the pentanoic acid chain. The reaction typically employs a palladium catalyst, a specialized ligand (such as a quinuclidine-pyridone ligand), an aryl halide, and an oxidant. nih.govresearchgate.net

The proposed mechanism involves:

Coordination of the palladium catalyst to the carboxylate group of the substrate.

The ligand facilitates a conformation that brings the catalyst in proximity to the γ-C-H bond.

Transannular C-H activation occurs, forming a six-membered palladacycle intermediate. researchgate.net

Oxidative addition of an aryl halide, followed by reductive elimination, forges the new C-C bond and regenerates the active catalyst.

This method provides a highly efficient and regioselective route to complex functionalized carbocycles from simple precursors. nih.gov

| Component | Example Reagent/Condition |

|---|---|

| Substrate | α-Substituted Cyclopentane Carboxylic Acid |

| Catalyst | PdCl₂(PPh₃)₂ (10 mol%) |

| Ligand | Quinuclidine-pyridone ligand (L1) (10 mol%) |

| Coupling Partner | Aryl Iodide (2.0 equiv.) |

| Oxidant/Base | AgOAc (1.5 equiv.), Cs₂CO₃ (1.5 equiv.) |

| Solvent/Temperature | HFIP, 60 °C |

Thermal and Chemical Degradation Pathways

The stability of this compound is subject to both thermal and chemical degradation, which can lead to the breakdown of the molecule into smaller fragments.

Thermal Degradation: At elevated temperatures, carboxylic acids can undergo thermal decarboxylation, although this process is often difficult for simple alkanoic acids and may require very high temperatures or specific catalytic conditions. A more likely thermal degradation pathway for a molecule like this compound would involve fragmentation of the alkyl chain or the cyclopentane ring. Studies on related compounds, such as multiply alkylated cyclopentanes used as lubricants, show that thermal stress can induce C-C bond cleavage (chain scission), particularly at tertiary carbon atoms, to form reactive radical species. researchgate.net These radicals can lead to the formation of alkenes and, subsequently, larger oligomeric or polymeric materials. researchgate.net

Chemical Degradation: The chemical stability of this compound depends on the reaction environment. In the presence of strong oxidizing agents, degradation of the hydrocarbon skeleton can occur. Under certain conditions, such as in tribological wear studies involving steel surfaces, multiply alkylated cyclopentanes have been shown to degrade through a process initiated by reaction with freshly exposed metal surfaces. researchgate.net This process involves the fragmentation of the molecule into radicals by breaking C-C bonds. These radicals can then form alkenes or react with oxidized areas on surfaces to produce organic acids, which in turn can form metal carboxylate salts. researchgate.net The degradation of carboxylic acids can also be pH-dependent, with stability often decreasing in neutral to alkaline aqueous solutions where hydrolysis of derivatives or other base-catalyzed reactions can occur. nih.gov

Decarboxylation Mechanisms and Kinetics4.3.2. Dehydration Reactions and Competing Pathways4.4. Kinetic and Thermodynamic Aspects of Reactions

Further experimental investigation into the chemical properties and reactivity of this compound is required to provide the information sought.

Computational and Theoretical Chemistry Studies on 4 Cyclopentylpentanoic Acid

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. biointerfaceresearch.com For a molecule like 4-cyclopentylpentanoic acid, DFT calculations can provide significant insights into its fundamental chemical nature.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are largely dictated by the carboxylic acid functional group and influenced by the cyclopentylpentyl nonpolar chain. Molecular orbital theory helps in understanding the reactivity and electronic transitions within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For carboxylic acids, the HOMO is typically localized on the oxygen atoms of the carboxyl group, which have lone pairs of electrons. biointerfaceresearch.com The LUMO, on the other hand, is generally a π* anti-bonding orbital associated with the carbonyl group (C=O). biointerfaceresearch.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A larger gap suggests higher stability and lower reactivity. In the case of this compound, the cyclopentylpentyl group, being an electron-donating alkyl group, would be expected to have a modest influence on the electronic properties of the carboxylic acid moiety.

Table 1: Predicted General Electronic Properties of this compound based on Analogous Molecules

| Property | Description | Predicted Characteristic for this compound |

| HOMO Localization | Region of the molecule where the highest energy electrons are located. | Primarily on the non-bonding orbitals of the oxygen atoms in the carboxylic acid group. |

| LUMO Localization | Region of the molecule where the lowest energy empty orbital is located. | Primarily on the π* anti-bonding orbital of the carbonyl group (C=O). |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Expected to be relatively large, indicating good kinetic stability. |

Conformational Analysis and Energy Landscapes

The flexibility of the pentanoic acid chain and the cyclopentyl ring in this compound gives rise to multiple possible conformations. Computational studies on similar molecules, like butanoic acid, have shown that even simple alkyl chains can have several local energy minima corresponding to different dihedral angles. acs.org

A key conformational feature of the carboxylic acid group is the orientation of the hydroxyl hydrogen, leading to syn and anti conformers. In the syn conformation, the O=C-O-H dihedral angle is close to 0°, and this conformer is generally more stable in the gas phase due to intramolecular interactions. nih.govchemrxiv.orgacs.orgnih.gov The anti conformation, with a dihedral angle around 180°, is typically higher in energy. nih.govchemrxiv.orgacs.orgnih.gov

The energy difference between these conformers and the rotational barrier can be calculated using DFT. For a simple carboxylic acid like acetic acid, the syn conformer is significantly favored in the gas phase. nih.govchemrxiv.org

Table 2: Representative Energy Data for Carboxylic Acid Conformers (Based on Acetic Acid as a Model)

| Conformer | Dihedral Angle (O=C-O-H) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| syn | ~0° | 0.0 | 0.0 |

| anti | ~180° | 4.5 - 6.0 | 2.0 - 3.0 |

| Transition State | ~90° | 10.0 - 14.0 | 8.0 - 11.0 |

Note: These values are illustrative and based on computational studies of acetic acid. The exact values for this compound may differ.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, DFT could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Predicted vibrational frequencies from DFT can help in assigning the peaks observed in experimental IR and Raman spectra. biointerfaceresearch.commdpi.com Key vibrational modes for a carboxylic acid include:

O-H stretching: A broad band typically found in the region of 2500-3300 cm⁻¹.

C=O stretching: A strong, sharp peak usually appearing around 1700-1725 cm⁻¹ for a saturated carboxylic acid.

C-O stretching and O-H bending: These modes appear in the fingerprint region of the spectrum.

Similarly, NMR chemical shifts can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. The calculated shifts are often compared to a reference compound (like tetramethylsilane, TMS) to provide theoretical spectra.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov

Solvent Effects on Conformation and Reactivity

The presence of a solvent can have a profound impact on the conformational preferences of a molecule. For carboxylic acids, polar solvents like water can stabilize the more polar anti conformer through hydrogen bonding, thereby reducing the energy difference between the syn and anti forms. nih.govchemrxiv.orgacs.orgnih.gov MD simulations in explicit solvent can model these interactions and provide a more realistic picture of the conformational equilibrium in solution.

Simulations would likely show that in a polar solvent, this compound would have a more dynamic conformational landscape compared to the gas phase, with more frequent transitions between different rotamers of the alkyl chain and the carboxyl group. The solvent molecules would form a hydrogen-bonding network with the carboxylic acid head, influencing its orientation and reactivity.

Intermolecular Interactions (excluding biological efficacy/safety)

In the condensed phase, carboxylic acids are well-known to form strong intermolecular hydrogen bonds, leading to the formation of dimers. mdpi.comacs.orgrsc.org In these dimers, the carboxyl groups of two molecules are linked by two hydrogen bonds, forming a stable eight-membered ring.

Mechanistic Elucidation of Reactions via Computational Modeling

No specific studies on the mechanistic elucidation of reactions for this compound are available.

Transition State Characterization and Energy Barrier Calculations

No published data on transition state characterization or energy barrier calculations for reactions involving this compound could be found.

Reaction Coordinate Analysis

No reaction coordinate analyses for this compound have been reported in the scientific literature.

Role of 4 Cyclopentylpentanoic Acid As a Key Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Structurally Complex Molecules

While specific examples of the total synthesis of complex natural products directly employing 4-Cyclopentylpentanoic acid as a starting material are not extensively documented in publicly available literature, its structure represents a valuable synthon. The cyclopentane (B165970) ring is a common motif in a variety of bioactive natural products. Synthetic strategies for such molecules often involve the introduction of a cyclopentyl group, and this compound presents itself as a readily available precursor for this purpose.

The carboxylic acid functionality allows for a wide range of chemical transformations, enabling its coupling with other molecular fragments. For instance, it can be converted to an acid chloride, ester, or amide, which can then participate in carbon-carbon bond-forming reactions or be used to link to other parts of a target molecule. The aliphatic chain provides flexibility and can be modified through various synthetic operations to build up the carbon skeleton of a complex target.

Building Block for Functional Materials and Chemical Probes

The incorporation of this compound into polymers can modify their physical and chemical properties. The cyclopentyl group can enhance the hydrophobicity and thermal stability of a polymer backbone. The carboxylic acid group provides a site for further functionalization or for creating polymers with pH-responsive behavior. For example, polyesters or polyamides can be synthesized using this compound as a monomer or a comonomer, leading to materials with tailored properties for specific applications.

In the realm of chemical probes, the this compound moiety can serve as a hydrophobic handle to improve the membrane permeability of a probe. The carboxylic acid can be used to attach a reporter group, such as a fluorophore or a biotin tag, enabling the detection and study of biological processes. While specific chemical probes derived directly from this compound are not widely reported, the principles of probe design suggest its utility as a scaffold.

Table 1: Potential Applications of this compound in Functional Materials and Chemical Probes

| Application Area | Role of this compound | Potential Functionality |

| Functional Polymers | Monomer or comonomer | Introduces hydrophobicity and thermal stability; provides a site for cross-linking or further functionalization. |

| Chemical Probes | Hydrophobic scaffold | Enhances cell membrane permeability; provides a linker for attaching reporter groups. |

Methodology Development for the Incorporation of the Cyclopentylpentanoic Acid Moiety

The incorporation of the this compound moiety into larger molecules relies on standard and well-established organic reactions targeting the carboxylic acid group. The primary methods include esterification and amidation.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (Fischer esterification) or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester. This is a fundamental transformation for creating esters with diverse functionalities.

Amidation: The formation of an amide bond by reacting this compound with an amine is another crucial method. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

These methods allow for the straightforward incorporation of the 4-cyclopentylpentanoyl group into a wide array of molecules, including peptides, polymers, and small-molecule probes.

Rational Design of Derivatives for Specific Chemical Applications

The rational design of derivatives of this compound can lead to molecules with specific biological activities or material properties. By modifying the structure, it is possible to tune its physicochemical properties, such as lipophilicity, polarity, and steric bulk.

For instance, in the context of medicinal chemistry, the cyclopentyl group could be functionalized with various substituents to explore structure-activity relationships (SAR) for a particular biological target. The carboxylic acid could be replaced with other functional groups, such as a hydroxamic acid or a sulfonamide, to target specific enzymes like metalloproteinases or histone deacetylases. While there is a lack of specific published research on the design of bioactive derivatives of this compound, the principles of medicinal chemistry suggest that it could serve as a starting point for the development of new therapeutic agents.

Emerging Research Areas and Future Perspectives for 4 Cyclopentylpentanoic Acid

Development of Novel Synthetic Approaches for Enhanced Sustainability

The traditional synthesis of 4-cyclopentylpentanoic acid often involves multi-step processes that may utilize harsh reagents and generate significant waste. A prominent future research direction lies in the development of more sustainable and environmentally benign synthetic routes. One of the most promising avenues is the application of biocatalysis, particularly the use of enzymes such as Carboxylic Acid Reductases (CARs). nih.govnih.gov

CARs are gaining attention in synthetic chemistry for their ability to catalyze the reduction of carboxylic acids to aldehydes under mild conditions, offering a green alternative to traditional chemical reductants. nih.govnih.gov Future research could focus on identifying or engineering a CAR with high selectivity and activity for a suitable precursor to this compound. This enzymatic approach would align with the principles of green chemistry by reducing energy consumption and the use of hazardous materials.

Another area of exploration is the use of catalytic hydrogenation with improved, recyclable catalysts for the synthesis from unsaturated precursors. The development of catalysts based on earth-abundant metals or supported nanocatalysts could enhance the sustainability of this transformation.

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Approach | Advantages | Research Focus |

| Biocatalysis (e.g., CARs) | High selectivity, mild reaction conditions, reduced waste. nih.govnih.gov | Enzyme discovery and engineering, process optimization. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. | Development of novel, stable, and selective catalysts. |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for automation. | Reactor design, optimization of reaction parameters. |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

The optimization of any synthetic process, whether traditional or sustainable, relies on a thorough understanding of the reaction kinetics and mechanism. Advanced characterization techniques that allow for real-time, in-situ monitoring are poised to revolutionize how the synthesis of molecules like this compound is studied and controlled.

Spectroscopic methods such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products directly within the reaction vessel. acs.orgbohrium.comresearchgate.netyoutube.com For the synthesis of this compound, which may involve hydrogenation of an unsaturated precursor, these techniques could provide invaluable data on reaction rates, catalyst activity, and the formation of any byproducts in real-time. acs.orgresearchgate.net Raman spectroscopy has also been shown to be effective for monitoring hydrogenation reactions and determining reaction endpoints. acs.org

The data obtained from in-situ monitoring can be used to build accurate kinetic models, leading to more efficient and reproducible synthetic protocols.

Expansion of Computational Modeling to Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. researchgate.netrsc.orgresearchgate.netrsc.org For this compound, DFT calculations can provide deep insights into its electronic structure, conformational preferences, and reactivity.

Future research can leverage computational modeling to:

Elucidate Reaction Mechanisms: DFT studies can map out the energy profiles of potential synthetic routes, helping to identify the most favorable pathways and optimize reaction conditions. researchgate.netrsc.org For instance, modeling the interaction of a precursor with a catalyst surface can aid in the design of more efficient catalysts.

Predict Spectroscopic Properties: Computational methods can predict NMR and IR spectra, which can aid in the interpretation of experimental data from in-situ monitoring.

Investigate Intermolecular Interactions: Understanding how this compound interacts with solvents and other molecules is crucial for controlling its reactivity and physical properties.

The integration of computational modeling with experimental work will be key to accelerating the development of novel applications for this compound.

Exploration of Unconventional Reactivity and Catalysis

The cyclopentyl group and the carboxylic acid functional group in this compound offer opportunities for exploring unconventional reactivity and catalysis. While the individual reactivity of these groups is well-understood, their combination in a single molecule could lead to novel chemical transformations.

Future research in this area could involve:

C-H Activation: The cyclopentyl ring contains numerous C-H bonds that could be targeted for functionalization using modern catalytic methods. This could open up pathways to new derivatives of this compound with unique properties.

Novel Polymer Monomers: The molecule could potentially serve as a monomer or a building block for the synthesis of novel polymers with tailored properties, leveraging both the carboxylic acid for polymerization and the cyclopentyl group to influence the polymer's physical characteristics.

Asymmetric Catalysis: The development of catalytic systems for the enantioselective synthesis of chiral derivatives of this compound is another promising research avenue. acs.org

Exploring the unconventional reactivity of this molecule could unlock new applications in materials science and medicinal chemistry.

Potential as a Benchmark Compound in Theoretical Chemistry

The development and validation of new computational methods in theoretical chemistry rely on well-characterized benchmark sets of molecules. nih.govarxiv.orgnih.govstackexchange.comacs.org These benchmark sets are used to assess the accuracy and efficiency of new theoretical models.

This compound possesses several features that make it a potentially valuable addition to such benchmark sets:

Conformational Flexibility: The presence of the cyclopentyl ring and the rotatable bonds in the pentanoic acid chain give the molecule a degree of conformational flexibility that can be challenging for computational methods to accurately model.

Balance of Functional Groups: It contains both a non-polar hydrocarbon scaffold (the cyclopentyl ring) and a polar functional group (the carboxylic acid), providing a good test for computational models that need to accurately describe both types of interactions.

Including this compound in benchmark datasets could help to improve the accuracy and reliability of computational methods for a wider range of organic molecules.

Q & A

Q. How can researchers statistically analyze variability in biological assays involving this compound?

Q. What strategies mitigate confounding factors in structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Control Variables : Fix parameters like solvent polarity and temperature.

- Orthogonal Assays : Validate activity across multiple assays (e.g., enzymatic vs. cell-based).

- Multivariate Analysis : Use principal component analysis (PCA) to disentangle correlated variables (e.g., lipophilicity vs. hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.